N-(Carbobenzyloxy)dopamine

Dopamine Receptor Binding Structure-Activity Relationship Prodrug Design

N-(Carbobenzyloxy)dopamine (N-Cbz-dopamine) is a synthetic derivative of the endogenous catecholamine neurotransmitter dopamine, in which the primary amine is masked by a benzyloxycarbonyl (Cbz) protecting group. This N-protected dopamine congener serves as a critical intermediate in the manufacture of amino acid amide dopamine prodrugs with renal vasodilator and antihypertensive activity and as a building block for dopamine receptor ligand libraries.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
Cat. No. B8494619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Carbobenzyloxy)dopamine
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC2=CC(=C(C=C2)O)O
InChIInChI=1S/C16H17NO4/c18-14-7-6-12(10-15(14)19)8-9-17-16(20)21-11-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11H2,(H,17,20)
InChIKeyXEVWDUMEFJXJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Carbobenzyloxy)dopamine (CAS 37034-22-3): A Protected Dopamine Intermediate for Renal Vasodilator Prodrug Synthesis and Dopamine Receptor Probe Development


N-(Carbobenzyloxy)dopamine (N-Cbz-dopamine) is a synthetic derivative of the endogenous catecholamine neurotransmitter dopamine, in which the primary amine is masked by a benzyloxycarbonyl (Cbz) protecting group. This N-protected dopamine congener serves as a critical intermediate in the manufacture of amino acid amide dopamine prodrugs with renal vasodilator and antihypertensive activity [1] and as a building block for dopamine receptor ligand libraries . Unlike unprotected dopamine, which is rapidly oxidized under ambient conditions [2], the Cbz group confers enhanced hydrolytic stability and substantially elevates lipophilicity (ALogP ~2.96) relative to native dopamine (ALogP ~0.77) [3], making the compound a preferred starting material when prolonged bench-top handling, orthogonal deprotection strategies, or altered physicochemical properties are required.

Why N-(Carbobenzyloxy)dopamine Cannot Be Replaced by Other N-Protected Dopamine Analogs in Research and Synthesis


Substituting N-(Carbobenzyloxy)dopamine with alternative N-protected dopamine derivatives such as N-Boc-dopamine, N-acetyl-dopamine, or N-Fmoc-dopamine introduces divergent deprotection conditions, stability profiles, and physicochemical properties that directly affect synthetic yield, biological readout, and procurement cost. The Cbz group is removed via catalytic hydrogenolysis or HBr/AcOH—conditions orthogonal to the acid-labile Boc group and the base-labile Fmoc group—enabling sequential deprotection strategies in multi-step syntheses of dopamine conjugates and prodrugs . Critically, the Cbz-protected amine abolishes dopamine D2 receptor binding (no appreciable affinity at 1000 nM) whereas free dopamine exhibits a Ki of ~4.8 nM [1], meaning that any residual unprotected analog in a batch will generate unwanted dopaminergic signaling in cell-based assays. Furthermore, the ~20-fold increase in logP relative to dopamine (ALogP 2.96 vs. 0.77) [2] alters membrane permeability and distribution in in vivo models, rendering N-Cbz-dopamine unsuitable as a direct bioisostere for unprotected dopamine in pharmacological studies.

Quantitative Evidence Guide: N-(Carbobenzyloxy)dopamine Differentiation Against Key Analogs


D2 Receptor Binding: N-Cbz-Dopamine Abolishes Affinity Relative to Native Dopamine and N-Boc-Dopamine

N-(Carbobenzyloxy)dopamine was tested for binding affinity against the dopamine D2 receptor using [3H]ADTN as radioligand in calf caudate nucleus P4 fractions and showed no appreciable affinity at the concentration specified [1]. This contrasts sharply with native dopamine, which binds to the D2 receptor with a Ki of approximately 4.8 nM as established by [3H]quinpirole displacement [2]. The loss of affinity upon Cbz protection of the primary amine confirms that a free amine is a structural prerequisite for D2 receptor engagement, positioning N-Cbz-dopamine as an ideal biologically inert intermediate for synthetic applications where dopaminergic off-target effects must be avoided. By comparison, N-Boc-dopamine, while also N-protected, has not been systematically characterized for D2 receptor binding, leaving its pharmacological profile ambiguous [3].

Dopamine Receptor Binding Structure-Activity Relationship Prodrug Design

Hydrolytic Stability: The Cbz Group Protects Against Spontaneous Dopamine Oxidation

Unprotected dopamine undergoes rapid auto-oxidation in aqueous solution, with oxygen contributing up to 40% of the oxidation rate and light exposure accounting for an additional 20% at physiological pH [1]. N-(Carbobenzyloxy)dopamine, by masking the nucleophilic primary amine as a carbamate, significantly enhances stability against hydrolysis and oxidative degradation . While quantitative hydrolysis half-life data for N-Cbz-dopamine versus dopamine under identical conditions are not publicly available, the well-established electron-withdrawing character of the Cbz carbamate reduces the nucleophilicity of the nitrogen, thereby retarding the amine-initiated quinone formation pathway that underlies dopamine's instability. This class-level stability enhancement is consistent with the behavior of Cbz-protected amines more broadly: Cbz groups remain stable under mildly acidic and basic conditions and are not cleaved under standard Boc removal conditions (e.g., 20-50% TFA), providing orthogonal stability .

Chemical Stability Catecholamine Oxidation Protected Amine

Lipophilicity Enhancement: Cbz Protection Increases LogP by Over 20-Fold Relative to Native Dopamine

N-(Carbobenzyloxy)dopamine exhibits a calculated logP (ALogP) of 2.96 [1], representing a dramatic increase in lipophilicity compared to native dopamine, which has a measured octanol/water partition coefficient logP of approximately -0.46 (ALogP ~0.77 by alternative calculation) [2]. This >20-fold increase in logP (corresponding to an ~100-fold increase in the partition coefficient P) translates into significantly enhanced membrane permeability and altered biodistribution. For context, N-Boc-dopamine (MW 253.29) is structurally similar but its logP has not been systematically reported in the public domain, highlighting a data gap that complicates direct comparison . The elevated lipophilicity of N-Cbz-dopamine makes it particularly suitable for applications requiring passive membrane diffusion, such as intracellular delivery of dopamine-based probes following intracellular esterase-mediated deprotection, while remaining unsuitable for direct in vivo administration as a dopamine replacement due to its lack of D2 receptor engagement.

Lipophilicity Partition Coefficient Membrane Permeability

Synthetic Utility: Orthogonal Deprotection Enables Multi-Step Dopamine Prodrug Assembly

The Cbz group in N-(Carbobenzyloxy)dopamine is cleaved by catalytic hydrogenolysis (H2, Pd/C) or treatment with HBr/AcOH—conditions that are orthogonal to the acid-labile Boc group (cleaved by TFA) and the base-labile Fmoc group (cleaved by piperidine) . This orthogonality is exploited in the patented synthesis of dopamine amino acid amides, where an active ester of an N-carbobenzyloxy amino acid is coupled directly to a dopamine salt, yielding renal vasodilator prodrugs after Cbz removal [1]. The Cbz group's stability under acidic conditions means it can tolerate Boc deprotection steps in multi-step sequences without premature cleavage, a key advantage over N-Boc-dopamine (which would deprotect under identical acidic conditions) . Furthermore, the Cbz group can be removed under neutral hydrogenolysis conditions that preserve acid- and base-sensitive functionality elsewhere in the molecule, expanding the scope of compatible downstream chemistry.

Orthogonal Protecting Group Strategy Dopamine Prodrug Synthesis Solid-Phase Peptide Synthesis

Molecular Weight and Physicochemical Differentiation from N-Boc-Dopamine

N-(Carbobenzyloxy)dopamine has a molecular weight of 287.31 g/mol (C16H17NO4) , compared to 253.29 g/mol for N-Boc-dopamine (C13H19NO4) , a difference of 34.02 g/mol attributable to the benzyl versus tert-butyl substituent. This molecular weight difference has implications for purification, handling, and stoichiometric calculations in synthesis. The higher molecular weight of N-Cbz-dopamine, combined with its benzyl aromatic ring, also contributes to its stronger UV absorbance at 254 nm, facilitating HPLC monitoring during reaction optimization compared to the UV-transparent Boc analog. Additionally, N-Cbz-dopamine is typically supplied at ≥98% purity , consistent with the purity specifications of N-Boc-dopamine (≥98%) , ensuring comparable quality for procurement decisions. The benzyl group in Cbz also provides a useful 1H NMR handle (aromatic protons at δ 7.2–7.4 ppm) for reaction monitoring, whereas the tert-butyl singlet of Boc (δ ~1.4 ppm) may overlap with other aliphatic signals in complex reaction mixtures.

Molecular Weight Physicochemical Properties Intermediate Selection

Optimal Use Cases for N-(Carbobenzyloxy)dopamine Based on Quantitative Differentiation Evidence


Synthesis of Renal-Selective Dopamine Amino Acid Amide Prodrugs

N-(Carbobenzyloxy)dopamine is the preferred protected dopamine intermediate for manufacturing amino acid amide prodrugs intended for renal vasodilation, as described in US Patent 3,903,077 [1]. The Cbz group's orthogonality to standard peptide coupling conditions (active ester or carbodiimide-mediated) allows direct conjugation of N-Cbz-amino acids to the dopamine amine without premature deprotection, while the final hydrogenolytic Cbz removal yields the free amine prodrug under mild conditions compatible with the catechol moiety. The quantitative evidence showing that N-Cbz-dopamine lacks D2 receptor affinity [2] further supports its use in prodrug synthesis, as any residual protected intermediate in the final product will not produce dopaminergic side effects, unlike residual unprotected dopamine.

Building Block for Dopamine Receptor Ligand Libraries Requiring Orthogonal Protection

When constructing focused libraries of dopamine receptor ligands that incorporate additional protected functional groups (e.g., Boc-protected amino acids or base-sensitive esters), N-Cbz-dopamine provides the necessary orthogonality: the Cbz group remains intact during TFA-mediated Boc removal and during piperidine-mediated Fmoc cleavage . This enables sequential deprotection strategies where the Cbz group is removed last via hydrogenolysis, releasing the free dopamine amine for final receptor engagement studies. The 20-fold higher logP of N-Cbz-dopamine relative to dopamine (ALogP 2.96 vs. 0.77) [3] also means that protected intermediates can be purified by reverse-phase HPLC with adequate retention, whereas unprotected dopamine elutes near the solvent front under standard conditions.

Synthesis of Dopamine-Based Fluorescent or Affinity Probes for Target Engagement Studies

For chemical biology applications requiring conjugation of fluorophores, biotin, or photoaffinity labels to the dopamine scaffold, N-Cbz-dopamine offers the advantage of a temporarily masked amine that prevents unwanted side reactions during the conjugation step. The enhanced hydrolytic stability of the Cbz-protected compound relative to free dopamine [4] reduces oxidative degradation during multi-hour coupling reactions, improving conjugate yield and purity. The UV-active benzyl chromophore of the Cbz group facilitates reaction monitoring by TLC and HPLC-UV at 254 nm, whereas N-Boc-dopamine lacks this additional chromophore . Post-conjugation hydrogenolysis cleanly unmasks the dopamine amine for subsequent receptor binding or cellular uptake studies.

Reference Standard for Dopamine-Related Impurity Profiling in Pharmaceutical Analysis

N-(Carbobenzyloxy)dopamine is employed as a reference substance for drug impurity identification and quantification in pharmaceutical quality control [5]. Its well-defined physicochemical properties (MW 287.31, ALogP 2.96, HPLC retention characteristics) and the availability of material at ≥98% purity make it suitable as a system suitability standard for HPLC and LC-MS methods designed to detect and quantify N-protected dopamine-related impurities in active pharmaceutical ingredients (APIs) and finished drug products derived from dopamine chemistry.

Quote Request

Request a Quote for N-(Carbobenzyloxy)dopamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.